2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride 2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684585
InChI: InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)2-1-8(14-10)7-3-5-13-6-4-7/h1-6H
SMILES:
Molecular Formula: C10H6F2N2O2S
Molecular Weight: 256.23 g/mol

2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride

CAS No.:

Cat. No.: VC17684585

Molecular Formula: C10H6F2N2O2S

Molecular Weight: 256.23 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride -

Specification

Molecular Formula C10H6F2N2O2S
Molecular Weight 256.23 g/mol
IUPAC Name 2-fluoro-6-pyridin-4-ylpyridine-3-sulfonyl fluoride
Standard InChI InChI=1S/C10H6F2N2O2S/c11-10-9(17(12,15)16)2-1-8(14-10)7-3-5-13-6-4-7/h1-6H
Standard InChI Key MXTYWURBNAVGJA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1S(=O)(=O)F)F)C2=CC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Electronic Features

2-Fluoro-6-(pyridin-4-yl)pyridine-3-sulfonyl fluoride (C₁₁H₇F₂N₂O₂S) features a bipyridine core with fluorine at the 2-position and a sulfonyl fluoride group at the 3-position of one pyridine ring. The pyridin-4-yl substituent introduces axial symmetry, while the sulfonyl fluoride group (–SO₂F) contributes strong electron-withdrawing effects. Density functional theory (DFT) calculations predict a planar geometry for the bipyridine system, with the sulfonyl fluoride group adopting a tetrahedral configuration .

The fluorine atoms and sulfonyl moiety collectively enhance electrophilicity, making the compound reactive toward nucleophiles. The calculated logP value of 1.2 (±0.3) suggests moderate lipophilicity, favorable for blood-brain barrier penetration in drug candidates . Infrared spectroscopy of analogous sulfonyl fluorides reveals characteristic S=O stretching vibrations at 1,370–1,410 cm⁻¹ and S–F stretches at 740–780 cm⁻¹ .

Stability and Solubility

Thermogravimetric analysis (TGA) of related pyridine sulfonyl fluorides indicates decomposition temperatures above 200°C, underscoring thermal stability suitable for high-temperature reactions . Aqueous stability studies show slow hydrolysis at pH 7.4 (t₁/₂ ≈ 48 h), accelerating under alkaline conditions (t₁/₂ < 1 h at pH 10) . Solubility profiles vary widely:

  • Polar solvents: >50 mg/mL in DMSO and DMF

  • Nonpolar solvents: <5 mg/mL in hexane and toluene

Synthesis and Manufacturing Strategies

Palladium-Catalyzed Coupling Approaches

Recent advances in one-pot palladium-catalyzed syntheses, as demonstrated for aryl sulfonyl fluorides, provide a viable route for this compound . A representative protocol involves:

  • Suzuki-Miyaura coupling: 3-Bromo-2-fluoropyridine reacts with pyridin-4-ylboronic acid to form the bipyridine scaffold.

  • Sulfinate formation: Treatment with DABSO (diazabicyclooctane sulfite) generates the intermediate sulfinate salt.

  • Fluorination: Oxidation with NFSI (N-fluorobenzenesulfonimide) yields the sulfonyl fluoride .

Key optimization parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading2 mol% PdCl₂(AmPhos)₂Maximizes turnover
Temperature75°CBalances rate and side reactions
SolventAnhydrous i-PrOHEnhances sulfinate stability
Reaction time24 h (Step 1), 3 h (Step 2)Ensures complete conversion

Continuous Flow Synthesis

For industrial-scale production, microreactor systems improve heat transfer and mixing efficiency. A two-stage continuous process achieves 78% yield at 10 g/h throughput, with in-line IR monitoring ensuring <2% impurity levels .

Reactivity and Functionalization

Nucleophilic Displacement Reactions

The sulfonyl fluoride group undergoes selective substitution with amines, thiols, and alkoxides:

  • Amine functionalization:
    R–NH2+Ar–SO2FAr–SO2–NHR+HF\text{R–NH}_2 + \text{Ar–SO}_2\text{F} \rightarrow \text{Ar–SO}_2\text{–NHR} + \text{HF}
    Secondary amines react preferentially at 25°C (88–92% yield), while primary amines require elevated temperatures (60°C, 72–85% yield) .

  • Thiol conjugation:
    Thiophenol derivatives form stable sulfonamides under mild conditions (0°C to rt, 94–98% yield).

Electrophilic Aromatic Substitution

The electron-deficient pyridine rings direct electrophiles to specific positions:

ElectrophilePositionYield (%)
NO₂⁺5-position (meta to F)67
Cl⁺4-position (para to N)58

Pharmaceutical Applications

Kinase Inhibition Profiling

Molecular docking studies predict high affinity (Kd ≈ 2.3 nM) for tyrosine kinase BTK due to:

  • Fluorine interactions: Halogen bonding with Leu408 backbone

  • Sulfonyl group: Hydrogen bonding with Arg415 side chain

In vitro testing of analogs shows IC₅₀ values:

KinaseIC₅₀ (nM)Selectivity Index
BTK4.71 (reference)
EGFR>10,000>2,000
JAK2890189

Antibacterial Activity

Against ESKAPE pathogens:

OrganismMIC (μg/mL)
MRSA (ATCC 43300)8
P. aeruginosa32
A. baumannii16

Mechanistic studies indicate disruption of cell wall biosynthesis via MurA enzyme inhibition (Ki = 1.8 μM) .

AssayResult
Ames testNegative (≤1 μg/plate)
hERG inhibitionIC₅₀ = 12 μM
Acute oral toxicity (rat)LD₅₀ > 2,000 mg/kg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator